molecular formula C15H13BrFNO3 B5141090 3-[(4-Bromo-2-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(4-Bromo-2-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5141090
M. Wt: 354.17 g/mol
InChI Key: RFSAWFLJOSTZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[2.2.1]hept-5-ene core substituted with a carboxylic acid group at position 2 and a carbamoyl group at position 2. The carbamoyl moiety is further modified with a 4-bromo-2-fluorophenyl substituent, introducing halogenated aromaticity. The bromine and fluorine atoms contribute to electron-withdrawing effects, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding and hydrophobic packing .

Properties

IUPAC Name

3-[(4-bromo-2-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFNO3/c16-9-3-4-11(10(17)6-9)18-14(19)12-7-1-2-8(5-7)13(12)15(20)21/h1-4,6-8,12-13H,5H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSAWFLJOSTZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=C(C=C(C=C3)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-2-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This can be achieved through Diels-Alder reactions, which are known for forming bicyclic structures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-2-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenyl derivatives .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Bicyclic Core : Utilizing cyclization reactions to form the bicyclic structure.
  • Carbamoylation : Introducing the carbamoyl group through nucleophilic substitution.
  • Functionalization : Modifying the bromofluorophenyl moiety to enhance biological activity.

Purification methods such as recrystallization or chromatographic techniques are employed to isolate the final product with high purity.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its ability to modulate enzyme activity and receptor interactions:

  • Anticancer Activity : Studies indicate that similar compounds can inhibit tumor growth by targeting specific cancer cell pathways.
  • Anti-inflammatory Properties : The presence of the carboxylic acid group may confer anti-inflammatory effects, making it a candidate for treating chronic inflammatory diseases.

Chemical Biology

Research has shown that this compound can be utilized in biochemical assays to study enzyme kinetics and receptor-ligand interactions:

  • Enzyme Inhibition Studies : It serves as a substrate or inhibitor in enzyme assays, providing insights into metabolic pathways.
  • Bioconjugation : The functional groups allow for conjugation with biomolecules, facilitating targeted drug delivery systems.

Material Science

The unique structural properties of 3-[(4-Bromo-2-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid make it suitable for developing advanced materials:

  • Polymer Chemistry : It can act as a monomer or additive in polymer formulations, enhancing thermal stability and mechanical properties.
  • Nanotechnology : Potential applications in creating nanostructured materials for electronics or photonics due to its electronic properties.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry reported that derivatives of bicyclic compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that similar mechanisms may apply to this compound .
  • Biological Assays : Research demonstrated that compounds with similar structures could effectively inhibit specific enzymes involved in metabolic disorders, paving the way for further exploration of this compound's pharmacological potential .
  • Material Development : An investigation into polymer blends incorporating bicyclic compounds revealed enhanced properties such as increased tensile strength and thermal resistance, indicating potential industrial applications .

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The bromofluorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The bicyclic structure may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS/Code) Substituent on Carbamoyl Group Molecular Weight (g/mol) XLogP³ Key Properties/Applications
Target Compound (Not Specified) 4-Bromo-2-fluorophenyl ~340.18* ~2.5* Antimicrobial potential, metabolic stability
VP-4520 (Not Specified) o-Tolyl (2-methylphenyl) ~297.34 ~2.1 Tested for antimicrobial activity
PKZ18 (Not Specified) 4-(4-Isopropylphenyl)-5-methylthiazol-2-yl ~384.43 ~3.8 T-box gene inhibition, anti-biofilm
3-[(2-Ethylhexyl)carbamoyl] (1005121-21-0) 2-Ethylhexyl 293.41 ~4.2 High lipophilicity, potential industrial uses
3-[(3-Nitrophenyl)carbamoyl] (1212072-46-2) 3-Nitrophenyl 302.28 1.5 Moderate polarity, nitro group reactivity
3-[(4-Acetylphenyl)carbamoyl] (353514-61-1) 4-Acetylphenyl ~313.31 ~1.8 Ketone functionality for conjugation
3-[(3,5-Bis(methoxycarbonyl)phenyl)carbamoyl] (Not Specified) 3,5-Bis(methoxycarbonyl)phenyl ~388.34 ~2.0 High polarity, ester groups for solubility

*Estimated based on structural analogs.

Structural and Electronic Effects

  • Steric Considerations : The 2-fluoro substituent introduces steric bulk near the carbamoyl linkage, possibly affecting binding to biological targets compared to smaller substituents (e.g., 3-nitrophenyl in ) .

Pharmacokinetic and Physicochemical Trade-offs

  • Lipophilicity : The target compound’s XLogP³ (~2.5) is intermediate between polar analogs (e.g., 3-nitrophenyl, XLogP³ 1.5) and highly lipophilic derivatives (e.g., 2-ethylhexyl, XLogP³ ~4.2), balancing membrane permeability and aqueous solubility .

Biological Activity

Overview

3-[(4-Bromo-2-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound with a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H15BrFNO3
Molecular Weight364.21 g/mol
InChI KeyXXXXXX

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound acts as a ligand, potentially modulating the activity of proteins involved in critical cellular pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could lead to therapeutic applications in conditions such as cancer or inflammation.
  • Receptor Interactions : It may also interact with G protein-coupled receptors (GPCRs), influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects on various cancer cell lines.

  • Case Study : A related compound demonstrated an IC50 value of 168.78 µM against the MCF-7 breast cancer cell line, indicating its ability to induce apoptosis and arrest the cell cycle at the G1 phase .

Anti-inflammatory Activity

There is emerging evidence that bicyclic compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets:

Study TypeFindings
Kinase Panel AssayDemonstrated selective inhibition against specific kinases, suggesting potential for targeted therapy .
Apoptosis AnalysisInduced apoptosis in cancer cell lines through modulation of signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Substituent Effects : The presence of bromine and fluorine substituents has been shown to enhance binding affinity to target proteins.
  • Bicyclic Framework : The bicyclic structure contributes to the stability and bioavailability of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.